molecular formula C20H19ClN4O4S2 B11082579 ethyl 4-({[(2Z)-2-{(2Z)-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate

ethyl 4-({[(2Z)-2-{(2Z)-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate

Cat. No.: B11082579
M. Wt: 479.0 g/mol
InChI Key: NUTTZEZAOMWTBG-MYKKPKGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({[(2Z)-2-{(2Z)-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate is a complex organic compound featuring a thiazole ring, a benzoate ester, and a chlorothiophene moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[(2Z)-2-{(2Z)-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate typically involves multiple steps, including the formation of the thiazole ring and the subsequent coupling with the benzoate ester. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(2Z)-2-{(2Z)-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the thiazole ring.

    Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorothiophene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Ethyl 4-({[(2Z)-2-{(2Z)-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-({[(2Z)-2-{(2Z)-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-({[(2Z)-2-{(2Z)-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate can be compared with other similar compounds, such as:

    Thiazole Derivatives: Compounds containing the thiazole ring with different substituents.

    Benzoate Esters: Compounds with the benzoate ester functional group.

    Chlorothiophene Derivatives: Compounds featuring the chlorothiophene moiety.

The uniqueness of this compound lies in its specific combination of these functional groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C20H19ClN4O4S2

Molecular Weight

479.0 g/mol

IUPAC Name

ethyl 4-[[(2Z)-2-[(Z)-1-(5-chlorothiophen-2-yl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate

InChI

InChI=1S/C20H19ClN4O4S2/c1-3-29-19(28)12-4-6-13(7-5-12)22-18(27)15-10-17(26)23-20(31-15)25-24-11(2)14-8-9-16(21)30-14/h4-9,15H,3,10H2,1-2H3,(H,22,27)(H,23,25,26)/b24-11-

InChI Key

NUTTZEZAOMWTBG-MYKKPKGFSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N/C(=N/N=C(/C)\C3=CC=C(S3)Cl)/S2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=NN=C(C)C3=CC=C(S3)Cl)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.